(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone features a complex heterocyclic architecture:
- Benzo[d][1,3]dioxol-5-yl group: An electron-rich aromatic system known for enhancing metabolic stability and receptor binding in pharmaceuticals .
- Pyrazole core: A five-membered heterocycle with two adjacent nitrogen atoms, frequently associated with anti-inflammatory, antimicrobial, and anticancer activities .
- 1,4-Diazepane ring: A seven-membered ring containing two nitrogen atoms, which may improve conformational flexibility and blood-brain barrier penetration compared to smaller rings .
Properties
IUPAC Name |
[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(18-3-1-10-28-18)24-7-2-6-23(8-9-24)19-12-15(21-22-19)14-4-5-16-17(11-14)27-13-26-16/h1,3-5,10-12H,2,6-9,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARGJBBQAHFVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CS2)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 1,3-diketone, the pyrazole ring can be synthesized via cyclization with hydrazine derivatives under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through electrophilic aromatic substitution reactions, where the benzo[d][1,3]dioxole is introduced to the pyrazole ring.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Attachment of the Thiophene Ring: The final step involves the formation of the methanone linkage between the diazepane and thiophene rings, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and thiophene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazepane ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), Lewis acids (for Friedel-Crafts reactions).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural features suggest potential as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure allows for interactions with multiple biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()
- Core Structure: Pyrazole with thiophen-2-yl methanone.
- Key Differences :
- Lacks the 1,4-diazepane and benzo[d][1,3]dioxol groups.
- Substituents: 4-chlorophenyl and phenyl groups instead of benzodioxol.
- Biological Activity : Demonstrates antimicrobial and antitumor properties due to the pyrazole-thiophene synergy .
- Physicochemical Properties : Lower molecular weight (~350 g/mol) and higher solubility compared to the target compound.
Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide ()
- Core Structure : Thiazole with benzodioxol and cyclopropane carboxamide.
- Key Differences : Replaces pyrazole and diazepane with thiazole and cyclopropane.
- Physicochemical Properties : Higher lipophilicity (logP ~4.5) and molecular weight (~550 g/mol) due to the cyclopropane and thiazole moieties.
Example 76: Thiophen-2-yl-linked Pyrazolo[3,4-d]pyrimidine ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine with thiophene and morpholine.
- Key Differences : Larger fused pyrimidine ring instead of diazepane.
- Biological Activity : Likely targets kinase inhibition (inferred from pyrazolo-pyrimidine scaffolds) .
Spectroscopic and Crystallographic Insights
Biological Activity
The compound (4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements:
- Benzo[d][1,3]dioxole : Known for its antioxidant and anti-inflammatory properties.
- Pyrazole : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
- Diazepane : A cyclic amine that can influence central nervous system activity.
- Thienyl group : Contributes to the overall lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 372.46 g/mol.
Anticancer Activity
Recent studies have indicated that compounds incorporating pyrazole and dioxole moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| MCF-7 | 12.8 | Cell cycle arrest |
| A549 | 20.5 | PI3K/Akt inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mode of action typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Neuropharmacological Effects
Given the presence of the diazepane structure, there is potential for neuropharmacological activity. Compounds with similar structures have been noted for their anxiolytic and sedative effects through modulation of GABAergic neurotransmission.
Case Studies
A recent study explored the effects of a related compound on anxiety models in rodents. The findings suggested a significant reduction in anxiety-like behaviors when administered at specific dosages, indicating potential therapeutic applications in treating anxiety disorders.
Study Overview
- Objective : Assess anxiolytic effects in rodent models.
- Methodology : Administered compound via oral route; evaluated using the elevated plus maze test.
- Results : Significant increase in time spent in open arms (p < 0.05), indicating reduced anxiety levels.
Q & A
Q. What are the critical steps for synthesizing compounds containing benzo[d][1,3]dioxol, pyrazole, and diazepane moieties?
Synthesis typically involves multi-step protocols:
- Pyrazole formation : Cyclocondensation of hydrazines with diketones or via palladium-catalyzed coupling reactions to introduce aryl groups .
- Diazepane functionalization : Ring-closing reactions using diamine precursors under reflux with solvents like ethanol or DMSO, followed by purification via recrystallization .
- Final coupling : Use of carbodiimide-mediated amidation or nucleophilic acyl substitution to attach the thiophene-2-yl methanone group . Key reagents include potassium hydroxide for base catalysis and microwave-assisted synthesis to enhance yield and reduce reaction times .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, particularly for the diazepane ring .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies) .
- X-ray crystallography : For resolving crystal packing and confirming the Z-configuration of exocyclic double bonds, as demonstrated in structurally similar pyrazolone derivatives .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for structurally complex compounds like this one?
- Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects .
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation under certain conditions (e.g., pH 7.4 vs. 5.5) alters observed activity .
- Target validation : Employ CRISPR-Cas9 knockdowns of suspected targets (e.g., kinases or GPCRs) to confirm mechanism-specific effects .
Q. What strategies optimize reaction yields during diazepane ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve ring-closure efficiency compared to ethanol .
- Temperature control : Maintain 60–80°C to avoid side reactions like N-alkylation .
- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate imine formation, though purity may require post-reaction column chromatography .
Q. How do computational methods aid in predicting this compound’s biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites on enzymes like COX-2 or HDACs .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzo[d][1,3]dioxol ring) with activity trends observed in analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .
Methodological Challenges and Solutions
Q. What experimental designs mitigate instability issues in thiophene-containing compounds?
- Light-sensitive handling : Store solutions in amber vials under nitrogen to prevent photooxidation of the thiophene ring .
- pH optimization : Stabilize the diazepane moiety by maintaining neutral pH during biological assays, as acidic conditions promote hydrolysis .
Q. How can researchers validate the selectivity of this compound for specific biological pathways?
- Broad-spectrum profiling : Use kinase/GPCR panels to identify off-target interactions .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis vs. inflammation) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to suspected targets like PI3Kγ or TLR4 .
Comparative Analysis
Q. How does the diazepane ring influence bioactivity compared to piperidine analogs?
- Conformational flexibility : The seven-membered diazepane ring enables better adaptation to hydrophobic binding pockets, enhancing potency against rigid targets like tubulin .
- Pharmacokinetics : Diazepane derivatives show improved blood-brain barrier penetration in murine models compared to piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
